2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
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Overview
Description
2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride, also known as NPS-2143 hydrochloride, is an orally active calcilytic agent. It is a selective and potent antagonist of the calcium ion-sensing receptor (CaSR). This compound is known for its ability to block increases in cytoplasmic calcium ion concentrations, which are elicited by activating the calcium ion receptor in human embryonic kidney cells expressing the human calcium ion receptor .
Preparation Methods
The synthesis of 2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride involves several steps, including the preparation of the core structure and subsequent functionalization. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of organic reactions.
Step 2: Functionalization of the core structure to introduce the desired functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production: Industrial production methods involve scaling up the laboratory synthesis to produce larger quantities of the compound.
Chemical Reactions Analysis
2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products: The major products formed from these reactions include modified derivatives of this compound with different functional groups.
Scientific Research Applications
2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the calcium ion-sensing receptor and its role in various biochemical pathways.
Biology: The compound is used to investigate the role of calcium ion signaling in cellular processes and its impact on cell function.
Medicine: this compound is studied for its potential therapeutic applications in conditions related to calcium ion homeostasis, such as osteoporosis and hyperparathyroidism.
Mechanism of Action
2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride exerts its effects by antagonizing the calcium ion-sensing receptor (CaSR). This receptor is involved in regulating calcium ion homeostasis in the body. By blocking the receptor, this compound prevents the increase in cytoplasmic calcium ion concentrations, leading to the stimulation of parathyroid hormone secretion. This mechanism is crucial for its potential therapeutic applications in conditions related to calcium ion imbalance .
Comparison with Similar Compounds
2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride is unique in its selectivity and potency as a calcium ion-sensing receptor antagonist. Similar compounds include:
NPS R-467: Another calcilytic agent with similar properties but different chemical structure.
NPS-2143: The non-hydrochloride form of SB-262470A, which also acts as a calcium ion-sensing receptor antagonist.
Calcimimetics: Compounds that mimic the action of calcium ions on the calcium ion-sensing receptor but have different mechanisms of action.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBNDUQLNGYBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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